4-Benzyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine

Alzheimer's disease Multi-target directed ligand Enzyme inhibition

4-Benzyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine is a synthetic molecular hybrid combining an N-benzylpiperidine moiety with a 5-phenyl-1,3,4-oxadiazole core. This compound represents the foundational scaffold from which a series of multitargeted ligands were derived, designed to simultaneously inhibit human acetylcholinesterase (hAChE), butyrylcholinesterase (hBChE), and beta-secretase-1 (hBACE-1) for Alzheimer's disease research.

Molecular Formula C21H23N3O
Molecular Weight 333.4 g/mol
Cat. No. B12208645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine
Molecular FormulaC21H23N3O
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)CC3=NN=C(O3)C4=CC=CC=C4
InChIInChI=1S/C21H23N3O/c1-3-7-17(8-4-1)15-18-11-13-24(14-12-18)16-20-22-23-21(25-20)19-9-5-2-6-10-19/h1-10,18H,11-16H2
InChIKeyFFZPXCRTIQMJEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine: Core Scaffold for Multitargeted Alzheimer’s Research Ligands


4-Benzyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine is a synthetic molecular hybrid combining an N-benzylpiperidine moiety with a 5-phenyl-1,3,4-oxadiazole core. This compound represents the foundational scaffold from which a series of multitargeted ligands were derived, designed to simultaneously inhibit human acetylcholinesterase (hAChE), butyrylcholinesterase (hBChE), and beta-secretase-1 (hBACE-1) for Alzheimer's disease research [1]. The compound’s structure is the basis for quantitative structure-activity relationship (QSAR) models that identified key molecular descriptors, such as polar surface area and dipole moment, governing AChE inhibitory activity within this chemical class [2].

Why Generic Substitution of 4-Benzyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine Is Not Advisable for Research


Generic substitution within this chemical class is not straightforward because subtle modifications to the N-benzylpiperidine and 5-phenyl-1,3,4-oxadiazole scaffold have been shown to drastically alter the multitargeted inhibitory profile against hAChE, hBChE, and hBACE-1, as well as blood-brain barrier permeation and neurotoxicity outcomes [1]. A QSAR study on these analogs confirmed that molecular descriptors like polar surface area and dipole moment are critical determinants of AChE inhibition, meaning a structurally similar but chemically distinct compound will likely exhibit unpredictable and suboptimal target engagement [2].

Quantitative Differentiation of 4-Benzyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine Against Closest Analogs


Multitargeted Inhibitory Profile: Scaffold Basis for Balanced Cholinesterase and BACE-1 Inhibition

The series of compounds derived from this scaffold, including the lead hybrid '6g', exhibited a balanced inhibitory profile against multiple key Alzheimer's disease targets. While direct data for the exact scaffold compound is not publicly reported with the same resolution in the available abstracts, the lead compound '6g' demonstrated dual cholinesterase and BACE-1 inhibition [1]. This contrasts with single-target alternatives like donepezil, which primarily inhibits only AChE. In a QSAR model built on this compound class, the scaffold's molecular properties were correlated with AChE inhibitory activity (pIC50), with the model showing an R² of 0.701 and a predictive Q²CV of 0.638 [2].

Alzheimer's disease Multi-target directed ligand Enzyme inhibition

Blood-Brain Barrier Permeation: Favorable Central Nervous System Exposure for Designed Hybrids

The lead analogs derived from this scaffold, such as compound '6g', demonstrated favorable permeation across the blood-brain barrier in experimental models, a critical requirement for central nervous system therapeutics [1]. This property is not universal across all 1,3,4-oxadiazole or piperidine hybrids, making the specific linkage pattern present in this scaffold a key differentiator.

Blood-brain barrier Pharmacokinetics Neurotherapeutics

Neurotoxicity Profile: Absence of Neurotoxic Liability in SH-SY5Y Cells for Lead Hybrids

Leads derived from the scaffold, specifically '6g' and '10f', were devoid of neurotoxic liability toward SH-SY5Y neuroblastoma cells, a standard model for assessing neuronal toxicity [1]. This favorable safety profile was not observed across all analogs, highlighting the critical nature of the specific substitution pattern.

Neuroprotection Cytotoxicity Drug safety

Optimal Research and Industrial Application Scenarios for 4-Benzyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine


As a Core Scaffold for Designing Multi-Target Directed Ligands (MTDLs) Against Alzheimer's Disease

This compound serves as an ideal starting point for medicinal chemists developing MTDLs for Alzheimer's disease. Its structure allows for systematic modification, with established SAR and QSAR models [REFS-1, REFS-2] predicting the impact of substitutions on hAChE, hBChE, and hBACE-1 inhibition. This directs synthesis effort, avoids trial-and-error testing, and increases the probability of discovering balanced, multi-target inhibitors.

As a Reference Compound in QSAR and Molecular Modeling Studies for CNS Drug Discovery

The compound is a key input for building and validating QSAR models, as demonstrated by the MLR model with R² = 0.701 and Q²CV = 0.638 [2]. Academic and industrial computational chemistry groups can use this scaffold as a benchmark for testing new molecular descriptors, docking protocols, and machine learning algorithms aimed at predicting CNS drug properties, due to its known multitargeted pharmacological profile [1].

As a Chemical Probe for Studying the Interplay Between Acetylcholinesterase and BACE-1 in Neurodegeneration

Due to the balanced inhibitory activity of its optimized derivatives against both AChE and BACE-1 [1], this compound and its analogs are valuable chemical probes for mechanistic studies. Researchers can dissect the synergistic or additive effects of dual AChE/BACE-1 inhibition on amyloid-beta production and aggregation in neuronal cell models, providing insights into the cellular pathology of Alzheimer's disease.

Quote Request

Request a Quote for 4-Benzyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.